molecular formula C13H9N3O3 B3144038 2-nitro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one CAS No. 54255-81-1

2-nitro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one

Cat. No. B3144038
CAS RN: 54255-81-1
M. Wt: 255.23 g/mol
InChI Key: CHMWFXMDXQDWQR-UHFFFAOYSA-N
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Description

“2-nitro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one” is a chemical compound with the molecular formula C13H9N3O3 . It contains a total of 30 bonds, including 21 non-H bonds, 15 multiple bonds, 1 rotatable bond, 3 double bonds, and 12 aromatic bonds. The structure also includes 2 six-membered rings, 1 seven-membered ring, and 2 eleven-membered rings .


Molecular Structure Analysis

The molecular structure of “2-nitro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one” is characterized by a complex arrangement of rings, including two six-membered rings, one seven-membered ring, and two eleven-membered rings . The molecule has a total of 30 bonds, including 15 multiple bonds and 12 aromatic bonds .


Physical And Chemical Properties Analysis

The average mass of “2-nitro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one” is 255.229 Da and its monoisotopic mass is 255.064392 Da .

Scientific Research Applications

Anti-Cancer Agent

A series of 5H-dibenzo[b,e][1,4]diazepin-11(10H)-one structural derivatives, which include “2-nitro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one”, have been synthesized and evaluated for anti-proliferative activity against five human cancer cell lines . One of the compounds exhibited potent tumor growth inhibition in all cell lines with IC50 values in the range of 0.71-7.29 μM .

Apoptosis Inducing Agent

The same series of compounds have also been evaluated for their apoptosis-inducing effects. The experiments showed that the compound arrested both lung (A549) and breast (MDAMB-231) cancer cell lines in the G2/M phase of the cell cycle in a dose-dependent manner . Hoechst staining analysis revealed that the compound inhibited tumor cell proliferation through apoptosis induction .

Mitochondrial Membrane Potential Disruptor

The compound was found to affect the mitochondrial membrane potential (ΔΨm), which is a crucial aspect of cell metabolism and survival .

Reactive Oxygen Species Inducer

The compound was found to raise the levels of reactive oxygen species (ROS) in the cell . ROS are chemically reactive molecules that contain oxygen, and an increase in ROS can lead to cell damage and death, which is beneficial in the context of cancer treatment.

Anti-Ulcer Activity

Starting from 2-aminobenzoic acid and correspondingly substituted 2-chloronitrobenzenes, 5-substituted-aminoacyl-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one derivatives with a differently high activity on ulcers were prepared . One of the compounds, 8-Chloro-5,10-dihydro-5-[bis(2-hydroxyethyl)aminoacetyl]-11H-dibenzo[b,e][1,4]diazepin-11-one hydrochloride (AWD 26-06), was selected for further clinical evaluation .

Anticholinergic Activity

The compound has also been studied for its anticholinergic activity . Anticholinergics are drugs that block the action of acetylcholine, a neurotransmitter, in the brain. These drugs are often used to treat diseases like asthma, incontinence, gastrointestinal cramps, and certain types of poisoning.

Future Directions

The future directions for research on “2-nitro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one” could include further exploration of its synthesis, chemical reactions, and potential biological activities. In particular, the study of its structural derivatives as anti-cancer and apoptosis-inducing agents could be of interest .

properties

IUPAC Name

8-nitro-5,11-dihydrobenzo[b][1,4]benzodiazepin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O3/c17-13-9-7-8(16(18)19)5-6-10(9)14-11-3-1-2-4-12(11)15-13/h1-7,14H,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMWFXMDXQDWQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701198679
Record name 5,10-Dihydro-2-nitro-11H-dibenzo[b,e][1,4]diazepin-11-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701198679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679161
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-nitro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one

CAS RN

54255-81-1
Record name 5,10-Dihydro-2-nitro-11H-dibenzo[b,e][1,4]diazepin-11-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54255-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,10-Dihydro-2-nitro-11H-dibenzo[b,e][1,4]diazepin-11-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701198679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Chloro-4-nitrobenzoic acid methylester (15 g, 69.6 mmol), 1,2-diaminobenzene (69.6 mmol) and triethylamine (9.7 mL, 69.7 mmol) were heated together at 90° C. in DMSO for 4 hr then to 120C for 1hr. After this time, the reaction was diluted with water (50 mL) and a reddish-brown precipitate formed. The solid was filtered off and washed with methanol (2×30 mL) to give the desired product (yield 7.6 g, 43%).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
69.6 mmol
Type
reactant
Reaction Step One
Quantity
9.7 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
120C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
43%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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